Verubecestat

Übersicht

Beschreibung

MK-8931, auch bekannt als Verubecestat, ist ein neuartiger, in der Erforschung befindlicher, oraler Hemmstoff des Beta-Amyloid-Precursor-Protein-Spaltungsenzyms. Es wurde von Merck zur Behandlung der Alzheimer-Krankheit entwickelt. Diese Verbindung ist die erste mit diesem Mechanismus, die in die späte klinische Forschungsphase vorangetrieben wurde .

Wissenschaftliche Forschungsanwendungen

MK-8931 wurde umfassend auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Es hat sich gezeigt, dass es das Niveau von Beta-Amyloid-Peptiden im Gehirn reduziert, die als Schlüsselfaktor für die Entwicklung der Alzheimer-Krankheit angesehen werden . Die Verbindung wurde in mehreren klinischen Studien, darunter Phase-II- und Phase-III-Studien, evaluiert, um ihre Sicherheit und Wirksamkeit bei Patienten mit leichter bis mittelschwerer Alzheimer-Krankheit zu beurteilen . Zusätzlich wurde MK-8931 in der Forschung eingesetzt, um die Rolle der Beta-Sekretase bei neurodegenerativen Erkrankungen zu verstehen und diagnostische Werkzeuge zur Früherkennung der Alzheimer-Krankheit zu entwickeln .

Wirkmechanismus

MK-8931 übt seine Wirkung aus, indem es die Aktivität der Beta-Sekretase hemmt, eines Enzyms, das an der Produktion von Beta-Amyloid-Peptiden beteiligt ist. Durch die Blockierung dieses Enzyms reduziert MK-8931 die Bildung von Beta-Amyloid-Plaques im Gehirn, die mit dem Fortschreiten der Alzheimer-Krankheit assoziiert sind . Die Verbindung zielt speziell auf die Beta-Stelle des Amyloid-Precursor-Proteins ab und verhindert dessen Spaltung und die anschließende Bildung neurotoxischer Beta-Amyloid-Peptide .

Biochemische Analyse

Biochemical Properties

Verubecestat plays a significant role in biochemical reactions, particularly in the context of Alzheimer’s disease. It interacts with the β-site amyloid precursor protein–cleaving enzyme 1 (BACE-1), inhibiting its function . This interaction blocks the production of amyloid-beta (Aβ), a peptide implicated in the pathogenesis of Alzheimer’s disease .

Cellular Effects

This compound influences cell function by reducing the levels of Aβ in the cerebrospinal fluid of humans . This reduction can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons. The decrease in Aβ levels may potentially slow the progression of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BACE-1, an enzyme responsible for the cleavage of amyloid precursor protein (APP). By inhibiting BACE-1, this compound prevents the formation of Aβ, thereby potentially mitigating the neurodegenerative effects associated with its accumulation .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the processing of APP. It interacts with BACE-1, an enzyme crucial in this pathway

Vorbereitungsmethoden

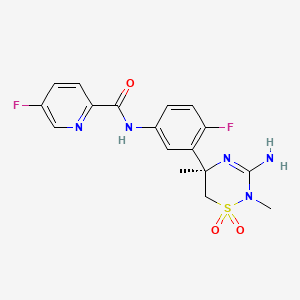

MK-8931 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Thiadiazinanan-Rings beinhalten. Die Syntheseroute beinhaltet die Reaktion von 3-Amino-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-5-yl mit 4-Fluorphenyl und 5-Fluorpicolinamid . Die Verbindung wird typischerweise in fester Form hergestellt und ist in Dimethylsulfoxid bis zu einer Konzentration von 75 Millimolar löslich .

Analyse Chemischer Reaktionen

MK-8931 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit dem Beta-Amyloid-Precursor-Protein betreffen. Es ist ein potenter Hemmstoff der Beta-Sekretase 1 und der Beta-Sekretase 2 mit Hemmkonstanten von 2,2 Nanomolar bzw. 0,38 Nanomolar . Die Verbindung hemmt menschliche Cytochrom-P450-Isoformen nicht signifikant, was auf ein geringes Potenzial für Arzneimittelwechselwirkungen hindeutet .

Wirkmechanismus

MK-8931 exerts its effects by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid peptides. By blocking this enzyme, MK-8931 reduces the formation of beta-amyloid plaques in the brain, which are associated with the progression of Alzheimer’s disease . The compound specifically targets the beta-site of the amyloid precursor protein, preventing its cleavage and subsequent formation of neurotoxic beta-amyloid peptides .

Vergleich Mit ähnlichen Verbindungen

MK-8931 ist unter den Beta-Sekretase-Hemmern einzigartig aufgrund seiner hohen Affinität und Selektivität für Beta-Sekretase 1 und Beta-Sekretase 2. Andere ähnliche Verbindungen umfassen Lanabecestat, Elenbecestat und Atabecestat, die ebenfalls auf Beta-Sekretase abzielen, sich aber in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften unterscheiden . MK-8931 hat in klinischen Studien eine überlegene Blut-Hirn-Schranken-Permeabilität und ein günstiges Sicherheitsprofil gezeigt .

Eigenschaften

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYKUSGACIYRML-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020622 | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer's disease. BACE is believed to be a key enzyme in the production of amyloid β peptide. Evidence suggests that inhibiting BACE decreases the production of amyloid β peptide and may therefore reduce amyloid plaque formation and modify disease progression. | |

| Record name | Verubecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1286770-55-5 | |

| Record name | N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verubecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERUBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)